L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate
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Overview
Description
Cancidas, also known as caspofungin, is an antifungal medication belonging to the echinocandin class. It is primarily used to treat invasive fungal infections such as candidiasis and aspergillosis. Cancidas works by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall, thereby disrupting the integrity of the cell wall and leading to fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cancidas is a semisynthetic derivative of pneumocandin B0, a naturally occurring cyclic lipopeptide isolated from the fungus Glarea lozoyensis. The preparation involves fermentation of the fungus to produce pneumocandin B0, followed by semisynthetic modifications to enhance its antifungal properties .
Industrial Production Methods: The industrial production of Cancidas involves large-scale fermentation processes to obtain pneumocandin B0, which is then subjected to chemical modifications. The fermentation conditions are optimized to maximize the yield of pneumocandin B0, and the subsequent chemical synthesis involves steps such as acylation and deprotection to produce caspofungin .
Chemical Reactions Analysis
Types of Reactions: Cancidas undergoes several chemical reactions during its synthesis and metabolism:
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as acyl chlorides for acylation reactions.
Major Products Formed: The major product formed from these reactions is caspofungin acetate, which is the active ingredient in Cancidas .
Scientific Research Applications
Cancidas has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of cyclic peptides.
Biology: Studied for its effects on fungal cell wall synthesis and integrity.
Medicine: Used to treat invasive fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of new antifungal agents and formulations.
Mechanism of Action
Cancidas exerts its antifungal effects by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the cell wall structure, leading to osmotic instability and cell death. The molecular target of Cancidas is the enzyme beta-(1,3)-D-glucan synthase, which is responsible for the synthesis of beta-(1,3)-D-glucan .
Comparison with Similar Compounds
Cancidas is unique among antifungal agents due to its specific mechanism of action and its efficacy against a broad range of fungal pathogens. Similar compounds include:
Micafungin: Another echinocandin with a similar mechanism of action.
Anidulafungin: Also an echinocandin, used for similar indications.
Fluconazole: An azole antifungal with a different mechanism of action, targeting the synthesis of ergosterol in the fungal cell membrane
Cancidas stands out due to its ability to treat infections that are refractory to other antifungal therapies, making it a valuable option in the treatment of severe fungal infections .
Properties
Molecular Formula |
C52H88N10O15 |
---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1 |
InChI Key |
JYIKNQVWKBUSNH-OGZDCFRISA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
solubility |
Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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